Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride
Overview
Description
Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride is a chemical compound that belongs to the class of cyclohexylamines It is characterized by the presence of a methyl group attached to the cyclohexyl ring, which is further substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride typically involves the hydrogenation of 4-methylcyclohexanone to produce trans-4-methylcyclohexanol. This intermediate is then subjected to amination reactions to introduce the amine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques.
Chemical Reactions Analysis
Types of Reactions
Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylcyclohexanone or 4-methylcyclohexanal.
Reduction: Formation of trans-4-methylcyclohexanol or trans-4-methylcyclohexylamine.
Substitution: Formation of various N-substituted derivatives.
Scientific Research Applications
Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride involves its interaction with specific molecular targets. As a spermidine synthase inhibitor, it interferes with the polyamine biosynthesis pathway, leading to altered cellular functions. This inhibition can result in decreased cell proliferation and increased apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Trans-4-methylcyclohexylamine: Similar structure but lacks the methyl group on the amine.
Trans-4-methylcyclohexanol: Similar structure but contains a hydroxyl group instead of an amine.
Trans-4-methylcyclohexyl isocyanate: Contains an isocyanate group instead of an amine.
Uniqueness
Trans-methyl-(4-methyl-cyclohexyl)-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit spermidine synthase sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N,4-dimethylcyclohexan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7-3-5-8(9-2)6-4-7;/h7-9H,3-6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXWKSPPKXWOOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229007-16-3 | |
Record name | N,4-dimethylcyclohexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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